molecular formula C12H15N3O2S B1665689 Albendazole CAS No. 54965-21-8

Albendazole

Cat. No. B1665689
CAS RN: 54965-21-8
M. Wt: 265.33 g/mol
InChI Key: HXHWSAZORRCQMX-UHFFFAOYSA-N
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Description

Albendazole is an anthelmintic (anti-worm) medication. It prevents newly hatched insect larvae (worms) from growing or multiplying in your body. Albendazole is used to treat certain infections caused by worms such as pork tapeworm and dog tapeworm .


Synthesis Analysis

Albendazole synthesis involves complex chemical reactions. The reaction contains multiple steps and begins with reacting 4-chloro-2-nitroaniline and acetic anhydride to produce 1-acetamido-4-chloro-2-nitrobenzene as an intermediate .


Molecular Structure Analysis

The molecular formula of Albendazole is C12H15N3O2S. Its molecular weight is 265.33 .


Chemical Reactions Analysis

Albendazole’s pharmacologically active metabolite, albendazole sulfoxide, is characterized by substantial inter-individual pharmacokinetic variation. This variation might have implications for the efficacy of albendazole treatment .


Physical And Chemical Properties Analysis

Albendazole has poor solubility in water, which limits its bioavailability .

Scientific Research Applications

Antiparasitic Activity

Albendazole exhibits potent antiparasitic activity against various parasitic infections, including helminth infections like nematodes, cestodes, and trematodes. It has been extensively studied for its efficacy in treating diseases such as echinococcosis, neurocysticercosis, and soil-transmitted helminthiasis. Research suggests that Albendazole acts by inhibiting tubulin polymerization, resulting in disruption of microtubule structure and function, ultimately leading to parasite death (Keiser & Utzinger, 2010; Horton, 2000; Spicher et al., 2003).

Anticancer Potential

Recent studies have explored the potential anticancer properties of Albendazole. Preclinical research indicates that Albendazole exhibits anti-proliferative and cytotoxic effects against various cancer cell lines, including ovarian, breast, lung, and colorectal cancers. Albendazole's mechanism of action in cancer cells involves inhibition of microtubule dynamics, disruption of mitotic spindle formation, and induction of cell cycle arrest and apoptosis. These findings suggest Albendazole as a promising candidate for further investigation in cancer therapy (Santos et al., 2017; Sasaki et al., 2002; Bai et al., 2019).

Antimicrobial Activity

Albendazole has demonstrated antimicrobial activity against certain bacterial and fungal pathogens. Studies have shown that Albendazole exhibits inhibitory effects against bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as fungi like Candida albicans. The exact mechanism of Albendazole's antimicrobial activity is not fully understood but may involve disruption of essential cellular processes or structures shared between parasites and microbial pathogens (Eissa et al., 2019; Dua et al., 2013; Li et al., 2019).

Immunomodulatory Effects

Emerging evidence suggests that Albendazole possesses immunomodulatory properties, influencing various aspects of the immune response. Research indicates that Albendazole can modulate cytokine production, enhance antigen presentation, and regulate immune cell function. These immunomodulatory effects may contribute to Albendazole's therapeutic efficacy in parasitic infections and potentially other immune-related disorders (Hosseini et al., 2017; Liao et al., 2020; Dašić et al., 2014).

Angiogenesis Inhibition

Albendazole has been investigated for its ability to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. Studies have shown that Albendazole can inhibit endothelial cell proliferation, migration, and tube formation, key steps in angiogenesis. This anti-angiogenic activity may complement Albendazole's anticancer effects and could have implications for the development of novel antiangiogenic therapies (Pantziarka et al., 2014; Teng et al., 2019).

Safety And Hazards

Albendazole may harm an unborn baby. Use effective birth control while taking albendazole and for at least 3 days after your last dose. Common side effects of albendazole may include headache, neck stiffness, increased sensitivity to light, confusion, fever, nausea, vomiting, stomach pain, abnormal liver function tests, dizziness, spinning sensation, or temporary hair loss .

Future Directions

Albendazole can be taken once daily for 5 days, making it more convenient than three times a day metronidazole, and its antihelminth activity makes it an attractive agent for dual-use purposes .

properties

IUPAC Name

methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHWSAZORRCQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0022563
Record name Albendazole
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Molecular Weight

265.33 g/mol
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Physical Description

Solid
Record name Albendazole
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Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble, 2.28e-02 g/L
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Mechanism of Action

Albendazole causes degenerative alterations in the tegument and intestinal cells of the worm by diminishing its energy production, ultimately leading to immobilization and death of the parasite. It works by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules. As cytoplasmic microtubules are critical in promoting glucose uptake in larval and adult stages of the susceptible parasites, the glycogen stores of the parasites are depleted. Degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth., Benzimidazoles produce many biochemical changes in susceptible nematodes, eg, inhibition of mitochondrial fumarate reductase, reduced glucose transport, and uncoupling of oxidative phosphorylation ... /but/ the primary action ... /should be/ to inhibit microtubule polymerization by binding to beta-tubulin. The selective toxicity of these agents derives from the fact that specific, high-affinity binding to parasite beta-tubulin occurs at much lower concn than does binding to the mammalian protein ... Benzimidazole-resistant Haemonchus contortus display reduced high-affinity drug binding to beta-tubulin and alterations in beta-tubulin isotype gene expression that correlate with drug resistance ... Two identified mechanisms of drug resistance in nematodes involve both a progressive loss of "susceptible" beta-tubulin gene isotypes together with emergence of a "resistant" isotype with a conserved point mutation that encodes a tyrosine instead of phenylalanine at position 200 of beta-tubulin. While this mutation may not be required for benzimidazole resistance in all parasites, eg, Giardia lamblia, benzimidazole resistance in parasitic nematodes is unlikely to be overcome by novel benzimidazole analogs, because tyrosine also is present at position 200 of human beta-tubulin. /Benzimidazoles/, Although the exact mechanism of action of albendazole has not been fully elucidated, the principal anthelmintic effect of benzimidazoles, including albendazole, appears to be the specific, high-affinity binding of the drug to free beta-tubulin in parasite cells, resulting in selective inhibition of parasite microtubule polymerization, and inhibition of microtubule-dependent uptake of glucose. Benzimidazole drugs bind to the beta-tubulin of parasites at much lower concentrations than to mammalian beta-tubulin protein; the drugs do not inhibit glucose uptake in mammals, and do not appear to have any effect on blood glucose concentrations in humans, The mode of action of albendazole is by binding strongly with the tubulin in the cells of nematodes. The intestinal cells of the nematode are particularly affected, resulting in a loss of absorptive function which causes the nematodes to starve to death.
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Product Name

Albendazole

Color/Form

Colorless crystals

CAS RN

54965-21-8
Record name Albendazole
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Melting Point

208-210, 208-210 °C, Mol wt: 281.34. Active metabolite of albendazole. MP: 226-228 °C (decomposes) /Sulfoxide/, 209 °C
Record name Albendazole
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Synthesis routes and methods I

Procedure details

Preparation of methyl 5-propylthio-2-benzimidazole carbamate--A 1.82 g portion of cyanamide was dissolved in 10 ml of water. Methyl chloroformate, 4.64 g, and 6.34 g of 50% aqueous sodium hydroxide in 6 ml of water were added simultaneously so as to maintain the pH at approximately 7 as determined by a pH meter. The reaction mixture was stirred at 50° C. for one hour. A portion of 7.4 g of concentrated hydrochloric acid in 7 ml of water was added until the pH was 4. The methanol solution of 4-propylthio-o-phenylenediamine from Example IV was added at once. More of the hydrochloric acid solution was added to adjust the pH to 4. The reaction mixture was heated to distill the methanol. As methanol was nearly removed more hydrochloric acid solution was added to keep the pH at 4. Water was added from time to time to keep the slurry from becoming too thick. The reaction slurry was heated at 100° C. for one hour after the methanol had been removed. The reaction slurry was cooled, filtered and washed liberally with water. The solids were air dried to produce 8.77 g of crude methyl 5-propylthio-2-benzimidazole carbamate. The crude solids were washed 3 times with cold acetone and dried to produce 7.52 g of product assaying 97% methyl-5-propylthio-2-benzimidazole carbamate by HPLC, 73% yield from the 4-propylthio-2-nitroaniline employed in Example IV.
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methyl 5-propylthio-2-benzimidazole carbamate--A
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Synthesis routes and methods II

Procedure details

SKOV-3 human cystadenocarcinoma cell line, obtained from the American Type Culture Collection (ATCC Accession No. HTB 77) were grown in McCoy's 5a medium with 1.5 mM L-glutamine, 100 units/ml penicillin, and 100 μg/ml streptomycin, supplemented with 10% FCS. Cells were grown to confluence and harvested by trypsinization with 0.25 mg/ml trypsin/EDTA and suspended in the medium before plating. These were then seeded (2×105) on plastic 6-well Corning culture plates. Cultures were maintained in a 37° C. incubator in a humidified atmosphere of 95% O2/5% CO2. Twenty-four hours later, the medium was removed. Subconfluent cultures were washed three times with phosphate buffer followed by incubation for 6 hours with culture medium containing various concentrations of albendazole (0, 0.1, 0.25 and 1.0 μM) dissolved in 1% ethanol. After completion of the treatment period, medium from the wells were individually collected and analysed for the VEGF concentration using an enzyme-linked immunosorbant assay (ELISA) that detects soluble VEGF121 and VEGF165 isoforms (Quantikine R&D systems, Minneapolis, USA).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77,600
Citations
J Horton - Parasitology, 2000 - cambridge.org
… of albendazole as an anthelminthic drug and presents detailed summaries of the efficacy and safety of albendazole’s … This paper reviews the activity of albendazole against the common …
Number of citations: 506 www.cambridge.org
H John - Fundamental & clinical pharmacology, 2003 - Wiley Online Library
… poor, its metabolite, albendazole sulphoxide was shown to be … three papers on the use of albendazole in the treatment of … published on the use of albendazole which have greatly added …
Number of citations: 153 onlinelibrary.wiley.com
RJ Horton - Acta tropica, 1997 - Elsevier
This review paper examines the evidence from published and previously unpublished sources for the efficacy and safety of albendazole (ABZ) obtained in the last 12 years. …
Number of citations: 404 www.sciencedirect.com
SE Marriner, DL Morris, B Dickson… - European journal of clinical …, 1986 - Springer
… albendazole and albendazole sulfone. Standard samples of plasma fortified with 0.1-2.0 .ttg/ml of albendazole … metabolites other than albendazole sulfoxide and albendazole sulfone. …
Number of citations: 236 link.springer.com
H Jung, L Medina, L García, I Fuentes… - Journal of pharmacy …, 1998 - academic.oup.com
… dissolution of albendazole from the dosage form is slow and erratic or that albendazole is … and protein binding of albendazole and its main metabolite, albendazole sulphoxide, and to …
Number of citations: 160 academic.oup.com
AG Saimot, AC Cremieux, JM Hay, A Meulemans… - The Lancet, 1983 - Elsevier
… albendazole was evaluated in 11 patients with hydatid disease who underwent surgery 12 h after the last dose of drug. Albendazole and its main metabolite, albendazole… of albendazole…
Number of citations: 295 www.sciencedirect.com
DL Morris, PW Dykes, B Dickson… - … (Clinical research ed …, 1983 - ncbi.nlm.nih.gov
Methods and results We reviewed the records of 17 consecutive adult patients treated for renal osteodystrophy with vitamin D derivatives or subtotal parathyroidectomy or both. Details …
Number of citations: 206 www.ncbi.nlm.nih.gov
F Escobedo, P Penagos, J Rodriguez… - Archives of Internal …, 1987 - jamanetwork.com
… albendazole therapy was effective with 100% and 77% improvement. We conclude that albendazole … -scale controlled trial to compare the effectiveness ofpraziquantel vs albendazole. …
Number of citations: 207 jamanetwork.com
SH Arif, AA Malik, AR Khaja, TA Dass… - Saudi journal of …, 2011 - ncbi.nlm.nih.gov
… , albendazole has been found to be better than mebendazole. The aim of our study was to assess the effect of preoperative albendazole … and postoperative use of albendazole on the …
Number of citations: 126 www.ncbi.nlm.nih.gov
SE Marriner, JA Bogan - American journal of veterinary research, 1980 - europepmc.org
… ) orally given albendazole as a suspension at a dose rate of 10 mg/kg. Albendazole was not … Albendazole sulfoxide was detectable in plasma and in abomasal fluid at mean peak …
Number of citations: 197 europepmc.org

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